REACTION_CXSMILES
|
C([Mg]Br)C.I[C:6]1[N:7]=[C:8]([CH3:30])[N:9]([C:11]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=1.CON(C)[C:34]([C:36]1([C:39]([F:42])([F:41])[F:40])[CH2:38][CH2:37]1)=[O:35].[Cl-].[NH4+]>C(Cl)Cl>[CH3:30][C:8]1[N:9]([C:11]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)([C:18]2[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=2)[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:10]=[C:6]([C:34]([C:36]2([C:39]([F:42])([F:41])[F:40])[CH2:38][CH2:37]2)=[O:35])[N:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
633 mL
|
Type
|
reactant
|
Smiles
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C(C)[Mg]Br
|
Name
|
|
Quantity
|
855 g
|
Type
|
reactant
|
Smiles
|
IC=1N=C(N(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C
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Name
|
|
Quantity
|
8 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
355 g
|
Type
|
reactant
|
Smiles
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CON(C(=O)C1(CC1)C(F)(F)F)C
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Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
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CUSTOM
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Details
|
After stirring at 5° C. for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to warm to ca. 12° C.
|
Type
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STIRRING
|
Details
|
After stirring at ambient temperature overnight
|
Duration
|
8 (± 8) h
|
Type
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WASH
|
Details
|
The organic phase was washed with saturated aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (magnesium sulfate)
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a minimal volume of ether
|
Type
|
STIRRING
|
Details
|
After stirring in heptane (ca. 3 L) for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
solid was collected by filtration
|
Type
|
WASH
|
Details
|
washing with heptane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N(C=C(N1)C(=O)C1(CC1)C(F)(F)F)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |